Diazenedicarboxylic acid

Description

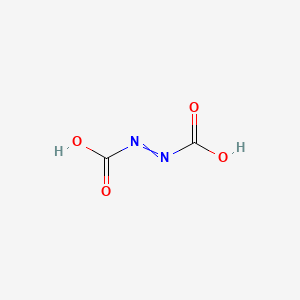

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C2H2N2O4 |

|---|---|

Molecular Weight |

118.05 g/mol |

IUPAC Name |

carboxyiminocarbamic acid |

InChI |

InChI=1S/C2H2N2O4/c5-1(6)3-4-2(7)8/h(H,5,6)(H,7,8) |

InChI Key |

USVVENVKYJZFMW-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(N=NC(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Diazenedicarboxylic Acid Derivatives

Classical and Evolved Synthesis Routes for Diazenedicarboxylic Acid Esters and Amides

The synthesis of this compound derivatives can be broadly categorized into two primary strategies: the alkylation of hydrazine (B178648) precursors followed by oxidation, and direct oxidative methods.

Alkylation of Hydrazine Derivatives in this compound Synthesis

A cornerstone in the synthesis of this compound esters is the initial N-acylation of hydrazine. wikipedia.org A common laboratory preparation starts with hydrazine, which is first alkylated using an alkyl chloroformate, such as ethyl chloroformate. wikipedia.org This initial step yields the corresponding dialkyl hydrazodicarboxylate. For instance, the reaction of hydrazine hydrate (B1144303) with ethyl chloroformate produces diethyl hydrazodicarboxylate. wikipedia.orggoogle.com

This alkylation can be performed in a controlled manner. A typical procedure involves the dropwise addition of half the stoichiometric amount of ethyl chloroformate to a solution of hydrazine hydrate, maintaining a low temperature (below 20°C). google.com Subsequently, the remaining ethyl chloroformate and a base, such as sodium bicarbonate solution, are added simultaneously to complete the reaction. google.com The resulting dialkyl hydrazodicarboxylate is often a stable, solid intermediate that can be isolated and purified. wikipedia.org

Recent advancements have focused on more selective and efficient alkylation methods for hydrazine derivatives. One such method involves the formation of a nitrogen dianion from a protected hydrazine, like phenylhydrazine (B124118) with a tert-butoxycarbonyl (Boc) protecting group. organic-chemistry.org This is achieved by metallation with n-butyllithium in tetrahydrofuran (B95107) (THF) at low temperatures. organic-chemistry.org The resulting highly reactive dianion allows for selective alkylation, providing access to a variety of substituted hydrazines which are precursors for more complex this compound derivatives. organic-chemistry.org

Another approach involves the alkylation of trifluoroacetyl hydrazides. scholaris.ca This method uses alcohols in a Mitsunobu reaction or alkyl halides under basic conditions to alkylate the hydrazide. scholaris.caresearchgate.net The trifluoroacetyl group can then be removed under reductive or hydrolytic conditions to yield the N'-alkyl hydrazide. scholaris.caresearchgate.net

Oxidative Strategies for this compound Formation

The second critical step in the classical synthesis of this compound esters is the oxidation of the hydrazodicarboxylate intermediate. thieme-connect.com A variety of oxidizing agents have been successfully employed for this transformation. Common laboratory oxidants include chlorine gas bubbled through the solution, hypochlorous acid, concentrated nitric acid, or red fuming nitric acid. wikipedia.orggoogle.com The reaction is typically conducted in an ice bath to control the temperature. wikipedia.org

Other effective oxidants include lead(IV) acetate, mercury salts, and iron salts. thieme-connect.com N-bromosuccinimide in the presence of pyridine (B92270) has also proven to be a particularly useful reagent for this oxidation. thieme-connect.com More recently, cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has been successfully applied in the synthesis of various diazenedicarboxylates and diazenecarboxamides. thieme-connect.com

A greener approach has been developed using hydrogen peroxide as the oxidant in an acidic solution, with bromine or a bromide salt acting as a catalyst. google.com This method offers a more environmentally friendly alternative to traditional oxidants.

Design and Preparation of Functionalized this compound Analogues

The versatility of this compound derivatives has spurred the development of various analogues with tailored properties, including different ester and amide functionalities, as well as specialized reagents for specific applications.

Synthesis of Alkyl and Aryl Ester Derivatives (e.g., Diethyl Azodicarboxylate, Diisopropyl Azodicarboxylate)

Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are two of the most widely used diazenedicarboxylate reagents. thieme-connect.de Their synthesis follows the two-step process of hydrazine acylation followed by oxidation. wikipedia.orgthieme-connect.de

Diethyl Azodicarboxylate (DEAD): The synthesis begins with the reaction of hydrazine with ethyl chloroformate to form diethyl hydrazodicarboxylate. wikipedia.org This intermediate is then oxidized using agents like chlorine, nitric acid, or N-bromosuccinimide to yield DEAD, an orange-red liquid. wikipedia.orgthieme-connect.com

Diisopropyl Azodicarboxylate (DIAD): The synthesis of DIAD is analogous to that of DEAD, using isopropyl chloroformate for the initial acylation of hydrazine. DIAD is sometimes preferred over DEAD because its bulkier isopropyl groups can reduce the formation of undesired hydrazide byproducts in certain reactions. wikipedia.org

The general synthetic approach is adaptable for the preparation of a range of other alkyl and aryl ester derivatives, allowing for the fine-tuning of the reagent's reactivity and steric properties.

| Compound | Precursors | Key Synthesis Step | Typical Oxidizing Agent |

| Diethyl Azodicarboxylate (DEAD) | Hydrazine, Ethyl Chloroformate | Oxidation of Diethyl Hydrazodicarboxylate | Chlorine, Nitric Acid wikipedia.org |

| Diisopropyl Azodicarboxylate (DIAD) | Hydrazine, Isopropyl Chloroformate | Oxidation of Diisopropyl Hydrazodicarboxylate | Not specified, analogous to DEAD |

Preparation of Amide Derivatives (e.g., this compound Bis(N,N-dimethylamide))

This compound bis(N,N-dimethylamide), also known as diamide (B1670390), is a notable amide derivative. capes.gov.brscbt.com It is a yellow, non-hygroscopic solid that is soluble in water and organic solvents. capes.gov.br The synthesis of diamide can be achieved through the condensation reaction between a dicarboxylic acid and an amine, leading to the formation of amide bonds. It is a powerful thiol-oxidizing agent. scbt.comglpbio.com

The general preparation of diazenecarboxamides involves the oxidation of the corresponding hydrazino compounds. thieme-connect.com Alternatively, they can be prepared by the substitution of the alkoxy group in diazenedicarboxylates using aliphatic amines. thieme-connect.com

| Compound | Common Name | Key Features | Primary Application |

| This compound bis(N,N-dimethylamide) | Diamide | Yellow solid, soluble in water and organic solvents capes.gov.br | Thiol-oxidizing agent scbt.com |

Development of Specialized this compound Reagents (e.g., Fluorous Azodicarboxylates)

To simplify the purification process in reactions like the Mitsunobu reaction, specialized this compound reagents have been developed. researchgate.netillinois.edu A key example is the creation of fluorous azodicarboxylates. researchgate.netlookchem.com These reagents incorporate long fluorocarbon chains, or "fluorous tags," into their structure. illinois.edu

The synthesis of a fluorous analogue of DEAD typically involves a two-step process starting from a perfluoroalkyl-containing alcohol, such as perfluorohexyl ethanol. researchgate.net This alcohol is used to create the corresponding hydrazodicarboxylate, which is then oxidized to the fluorous azodicarboxylate. researchgate.net

The advantage of fluorous reagents lies in the ease of separation of the reaction byproducts. lookchem.com After the reaction, the fluorous byproducts (the reduced hydrazine and the phosphine (B1218219) oxide if a fluorous phosphine is also used) can be easily removed from the desired organic product by fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction. researchgate.netnih.gov This eliminates the need for traditional and often tedious chromatographic purification. illinois.edulookchem.com Second-generation fluorous reagents have shown improved reactivity, making them competitive with their non-fluorinated counterparts. illinois.edu

| Reagent Type | Key Feature | Advantage | Separation Method |

| Fluorous Azodicarboxylates | Contains perfluoroalkyl chains ("fluorous tags") illinois.edu | Simplifies product purification by facilitating byproduct removal lookchem.com | Fluorous Solid-Phase Extraction (F-SPE), Fluorous Liquid-Liquid Extraction researchgate.netnih.gov |

Mechanistic Investigations of Diazenedicarboxylic Acid Reactivity

Electron Transfer and Redox Mechanisms Mediated by Diazenedicarboxylic Acid

This compound derivatives are well-known for their ability to act as electron acceptors, facilitating a variety of redox reactions. This section explores the pathways of thiol oxidation and hydrogen abstraction processes involving these compounds.

Pathways of Thiol Oxidation by this compound Derivatives

The oxidation of thiols to disulfides by this compound derivatives, such as diethyl azodicarboxylate (DEAD) and diamide (B1670390), is a synthetically important transformation. acs.orgthieme-connect.com The reaction mechanism has been a subject of detailed investigation, revealing a multi-step process. acs.orgnih.govacs.org

The initial step involves the nucleophilic addition of a thiol to the N=N double bond of the diazene (B1210634) derivative. acs.org This addition can be catalyzed by trivalent phosphorus compounds. thieme-connect.com The rate of this initial reaction is significantly influenced by the substituents on the this compound derivative. acs.org For instance, the reaction rate increases with more electron-withdrawing groups on the derivative. acs.org

This initial addition leads to the formation of a transient intermediate. acs.org The nature of this intermediate has been a point of discussion, with evidence suggesting both stepwise and concerted pathways for its subsequent reaction. In a stepwise mechanism, the intermediate can react with a second thiol molecule to form the disulfide and the corresponding hydrazine (B178648) derivative. acs.org This second step is often the rate-determining step. acs.org

Alternatively, a one-electron transfer mechanism has been proposed, particularly in biological systems and with certain catalysts. csic.esresearchgate.net In this pathway, the thiolate anion transfers an electron to the diazene, forming a thiyl radical. researchgate.net Two thiyl radicals can then couple to form the disulfide. csic.es This radical mechanism is supported by studies on the aerobic oxidation of thiols catalyzed by gold nanoparticles. csic.es

The oxidation of glutathione (B108866) (GSH) to glutathione disulfide (GSSG) by diamide and its analogs like this compound bis(N,N-piperidide) (SR 4077) has been extensively studied in biological contexts. nih.gov These reagents cause a rapid decrease in intracellular GSH levels and a corresponding increase in GSSG. nih.gov The oxidation of protein thiols is also observed, suggesting a broader reactivity with cellular sulfhydryl groups. nih.gov The mechanism is believed to involve the reversible oxidation of protein thiols, which can impact cellular processes like DNA repair. nih.gov

Table 1: Investigated this compound Derivatives in Thiol Oxidation

| Derivative | Thiol Substrate(s) | Key Mechanistic Findings | References |

|---|---|---|---|

| Methyl phenyldiazenecarboxylate | Glutathione (GSH) | Reaction proceeds through an intermediate; substituent effects on the diazene are significant (ρ value of 2.7). | acs.org |

| Diethyl azodicarboxylate (DEAD) | Various thiols | Can form adducts with thiols, allowing for mixed disulfide synthesis. acs.org Trivalent phosphorus compounds can catalyze the oxidation. thieme-connect.com | acs.orgthieme-connect.com |

| This compound bis(N,N-piperidide) (SR 4077) | Intracellular GSH and protein thiols | Causes rapid oxidation of thiols, affecting the GSH/GSSG ratio and inhibiting DNA repair processes. | nih.gov |

Hydrogen Abstraction Processes Involving this compound

This compound and its parent compound, diazene (HNNH), can participate in hydrogen abstraction reactions. dtu.dkallenpress.com These reactions are fundamental in various chemical processes, including combustion and biological transformations. dtu.dk

Theoretical studies using density functional theory (DFT) have been employed to investigate the potential energy surfaces of reactions involving diazene isomers. dtu.dk The abstraction of a hydrogen atom from a suitable donor by diazene or its radical cation is a key step in these processes. For instance, the ozonation of hydrazines to produce diazenes is proposed to proceed through an initial N-hydrogen atom abstraction by ozone. nih.gov

In the context of combustion chemistry, the reaction of H atoms with N2H3 can lead to the formation of diazene via hydrogen abstraction. dtu.dk The site of abstraction and the resulting isomer of diazene (E or Z) are influenced by the reaction conditions and energetics. dtu.dk

While direct evidence for hydrogen abstraction by this compound itself is less common in the literature, the reactivity of the related diazene species provides a model for understanding this potential reaction pathway. allenpress.com The dominant mechanism in some reactions involving this compound derivatives has been suggested to be hydrogen abstraction. allenpress.com

Pericyclic Reactions and Cycloaddition Chemistry of this compound

This compound and its derivatives are valuable partners in pericyclic reactions, particularly ene reactions and cycloadditions. Their electron-deficient N=N double bond makes them excellent dienophiles and enophiles.

Ene Reactions with Unsaturated Substrates

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.org this compound derivatives serve as potent enophiles. These reactions, also known as Alder-ene reactions, require the breaking of a C-H σ-bond at the allylic position, leading to higher activation energies compared to Diels-Alder reactions. organic-chemistry.org

Lewis acids can catalyze ene reactions, allowing them to proceed under milder conditions. wikipedia.orginflibnet.ac.in For instance, Me2AlCl is an effective catalyst for ene reactions involving α,β-unsaturated aldehydes and ketones. inflibnet.ac.in Nickel-catalyzed carbonyl-ene-type reactions have also been developed, expanding the scope to include alpha olefins and electron-rich aldehydes. nih.gov

The intramolecular version of this reaction, known as the Conia-ene reaction, involves unsaturated carbonyl compounds and is typically thermally or Lewis acid-catalyzed. organic-chemistry.org

Diels-Alder Cycloadditions and Hetero-Diels-Alder Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.com this compound and its esters are classic examples of dienophiles due to their electron-withdrawing groups, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org This facilitates the reaction with electron-rich dienes in a normal-demand Diels-Alder reaction. organic-chemistry.orgmasterorganicchemistry.com

The hetero-Diels-Alder reaction is a variation where either the diene or the dienophile contains a heteroatom. wikipedia.orgscribd.com this compound derivatives, with their N=N dienophilic component, are prime substrates for aza-Diels-Alder reactions, leading to the formation of N-heterocyclic compounds. wikipedia.org For example, they can react with in situ formed electron-rich dienes, derived from unsaturated aldehydes and a pyrrolidine (B122466) catalyst, in a hetero-Diels-Alder cycloaddition. thieme-connect.com

These cycloaddition reactions are valuable for constructing complex molecular architectures, including heterocyclic and bicyclic ring systems. rsc.org

[2+2] Cycloaddition Pathways in this compound Derived Systems

[2+2] cycloadditions involve the combination of two components with π-bonds to form a four-membered ring. fiveable.meresearchgate.net While thermal [2+2] cycloadditions are often symmetry-forbidden, photochemical [2+2] cycloadditions are common. fiveable.me

In the context of this compound derived systems, the azo group can act as a π-component in photo [2+2] cycloadditions. chemrxiv.org These reactions often proceed through the excitation of one of the reactants to a triplet state, which then undergoes cycloaddition. chemrxiv.org Visible-light-mediated [2+2] cycloadditions have been developed for the synthesis of azetidines from oximes and olefins, employing an iridium photocatalyst in an energy transfer mechanism. chemrxiv.org

Although less common than [4+2] cycloadditions, [2+2] pathways provide a route to unique cyclobutane (B1203170) and other four-membered ring structures containing nitrogen. nih.gov The enhanced reactivity of certain fullerenes towards thermal [2+2] cycloaddition has been noted, suggesting that the electronic properties of the substrate are crucial. beilstein-journals.org

Table 2: Pericyclic Reactions of this compound Derivatives

| Reaction Type | Substrate(s) | Product Type | Key Features | References |

|---|---|---|---|---|

| Ene Reaction | Alkenes with allylic hydrogen | Substituted hydrazines | Can be catalyzed by Lewis acids; intramolecular version is the Conia-ene reaction. | wikipedia.orgorganic-chemistry.orgorganic-chemistry.org |

| Diels-Alder Cycloaddition | Conjugated dienes | Tetrahydropyridazine derivatives | Electron-withdrawing groups on the diazene enhance reactivity. | wikipedia.orgorganic-chemistry.orgrsc.org |

| Hetero-Diels-Alder Cycloaddition | Electron-rich dienes | N-heterocyclic compounds | Versatile for synthesizing nitrogen-containing rings. | thieme-connect.comwikipedia.org |

Nucleophilic Substitution and Addition Mechanisms in this compound Transformations

This compound and its derivatives, particularly dialkyl azodicarboxylates, are versatile reagents in organic synthesis, primarily functioning as electron-deficient species. Their reactivity is characterized by the electrophilic nature of the azo (N=N) group, which readily participates in nucleophilic substitution and addition reactions. The mechanisms of these transformations are central to understanding their synthetic utility, most notably in the Mitsunobu reaction and various amination processes.

Mechanistic Elucidation of the Mitsunobu Reaction with this compound Reagents

The Mitsunobu reaction is a cornerstone of organic synthesis that facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, such as esters, ethers, amines, and thioethers, using a combination of a phosphine (B1218219) (typically triphenylphosphine (B44618), TPP) and a this compound derivative like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govwikipedia.orgresearchgate.net The reaction is renowned for proceeding with a net inversion of stereochemistry at the alcohol's chiral center. nih.gov

While a consensus on the general mechanistic pathway exists, ongoing research reveals that the reaction can proceed through multiple intermediates, with the specific pathway often depending on the nature of the substrates. nih.gov The most widely accepted mechanism involves several key steps:

Betaine (B1666868) Formation : The reaction initiates with the nucleophilic attack of triphenylphosphine (TPP) on the electrophilic nitrogen of DEAD. This rapid and reversible step forms a phosphoranylidene-ammonium ylide, commonly referred to as a betaine intermediate. nih.gov

Protonation : The acidic N-H proton of the pronucleophile (e.g., a carboxylic acid) protonates the betaine. This step is crucial as it activates the system for the subsequent steps and prevents unwanted side reactions. researchgate.net

Alkoxyphosphonium Salt Formation : The alcohol substrate then attacks the activated, protonated betaine intermediate. This leads to the formation of a key tetravalent alkoxyphosphonium salt. nih.gov This intermediate is central to the reaction's outcome.

The byproducts of this reaction are triphenylphosphine oxide and the corresponding dialkyl hydrazodicarboxylate, the reduced form of the starting diazenedicarboxylate. nih.gov

| Step | Intermediate Name | Structure (Generic) | Role in Mechanism |

| 1 | Betaine | Ph₃P⁺-N(R)-N⁻-CO₂R | Product of initial TPP and DEAD/DIAD reaction. nih.gov |

| 2 | Protonated Betaine | Ph₃P⁺-N(R)-NH-CO₂R | Activates the system for alcohol attack. nih.gov |

| 3 | Alkoxyphosphonium Salt | [Ph₃P⁺-OR'] | Key intermediate that is attacked by the nucleophile. nih.gov |

| 4 | Final Products | Nu-R' + Ph₃P=O + R-NH-NH-R | Inverted product, phosphine oxide, and hydrazodicarboxylate. nih.gov |

Table 1: Key Intermediates in the Mitsunobu Reaction Mechanism.

Electrophilic Amination Mechanisms of Activated Substrates

Diazenedicarboxylates serve as effective electrophilic aminating agents, a process that forms a carbon-nitrogen bond by the reaction of a nucleophile with an electrophilic nitrogen source. wikipedia.org The azo group in reagents like DEAD is electron-deficient, making it susceptible to attack by carbanions generated from activated substrates. wikipedia.orgwikipedia.org This reactivity is harnessed in the α-amination of carbonyl compounds.

The general mechanism for the electrophilic amination of an activated substrate, such as a β-keto ester or a cyclic ketone, involves the following steps:

Enolate Formation : A base is used to deprotonate the α-carbon of the activated carbonyl compound, generating a nucleophilic enolate.

Nucleophilic Attack : The enolate attacks one of the electrophilic nitrogen atoms of the diazenedicarboxylate (e.g., DEAD). wikipedia.org This addition across the N=N double bond forms a nitrogen-carbon bond.

Protonation/Workup : The resulting intermediate, a hydrazine derivative, is then typically protonated during workup to yield the final α-aminated carbonyl compound. slideshare.net

This method has been successfully applied to the synthesis of various hydrazine derivatives. slideshare.net The azo group acts as a Michael acceptor in these transformations. wikipedia.org

| Activated Substrate | Diazenedicarboxylate Reagent | Catalyst/Conditions | Product Type |

| β-Keto Ester | Diethyl Azodicarboxylate (DEAD) | Copper(II) catalyst | Hydrazine derivative. wikipedia.orgslideshare.net |

| Cyclic Ketone | Dibenzyl Azodicarboxylate (DBAD) | Silyloxyproline | α-aminated ketone. |

| C-Glycosylalkyl Aldehyde | Dibenzyl Azodicarboxylate (DBAD) | Proline | C-glycosyl α-amino acid derivative. |

Table 2: Examples of Electrophilic Amination using Diazenedicarboxylate Reagents.

Reactivity with Hydrazine and Azide (B81097) Nucleophiles

The electrophilic nature of the azo bond in diazenedicarboxylates extends to their reactions with other nitrogen-based nucleophiles like hydrazine and azides.

Reactivity with Hydrazine: Diethyl azodicarboxylate (DEAD) reacts vigorously with hydrazine hydrate (B1144303) (H₂NNH₂). wikipedia.org The reaction involves the nucleophilic addition of hydrazine to the azo compound. This leads to the formation of diethyl hydrazodicarboxylate (the reduced form of DEAD) and the evolution of nitrogen gas. wikipedia.org This demonstrates the potent oxidizing capability of DEAD, where it is itself reduced while oxidizing the hydrazine.

Reactivity with Azide Nucleophiles: Azide anions (N₃⁻) are effective nucleophiles in reactions mediated by diazenedicarboxylates. A primary application is in the Mitsunobu reaction to convert alcohols to azides with inversion of configuration. wikipedia.org In this context, hydrazoic acid (HN₃) or a salt like sodium azide acts as the pronucleophile. The mechanism follows the standard Mitsunobu pathway:

Formation of the alkoxyphosphonium salt from the alcohol, TPP, and DEAD. nih.gov

Nucleophilic attack by the azide anion on the activated alcohol carbon. wikipedia.org

Displacement of triphenylphosphine oxide to yield the corresponding alkyl azide. wikipedia.org

This transformation is particularly valuable in the synthesis of important pharmaceutical compounds, such as the antiviral drug Zidovudine (B1683550) (AZT). wikipedia.org

Furthermore, studies on the reaction of this compound bisamides with thiol nucleophiles like glutathione (GSH) provide mechanistic insight applicable to other nucleophiles. researchgate.net The reaction proceeds in two distinct stages: an initial fast addition of the thiol to the diazene to form a YN(SG)NHY intermediate, followed by a second reaction with another thiol molecule to produce the disulfide (GSSG) and the fully reduced hydrazo compound (YNHNHY). researchgate.net This two-stage process highlights the stepwise nature of nucleophilic addition to the diazenedicarboxylate system.

Computational and Theoretical Studies of Diazenedicarboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic landscape of diazenedicarboxylic acid and, by extension, its reactivity. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's molecular orbital energies, charge distribution, and other key electronic parameters.

Detailed studies on compounds analogous to this compound, such as its well-known derivative diethyl azodicarboxylate (DEAD), have provided significant insights. Linear combination of atomic orbitals molecular orbital (LCAO-MO) calculations on DEAD suggest that it possesses a high-lying vacant bonding orbital, which contributes to its character as a strong electron acceptor wikipedia.org. This feature is critical to its ability to act as a potent dehydrogenating agent and a reactive dienophile in various organic reactions wikipedia.org. It is reasonable to infer that the parent this compound shares this characteristic electrophilicity, driven by the electron-withdrawing nature of the azo and carboxylic acid functionalities.

The electronic properties of this compound can be further quantified through calculated parameters that serve as descriptors of its reactivity. These descriptors, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—help in rationalizing its behavior in chemical reactions.

| Parameter | Significance | Typical Computational Method |

| HOMO Energy | Indicates the ability to donate electrons; higher energy suggests greater nucleophilicity. | DFT (e.g., B3LYP/6-31G) |

| LUMO Energy | Indicates the ability to accept electrons; lower energy suggests greater electrophilicity. | DFT (e.g., B3LYP/6-31G) |

| HOMO-LUMO Gap | Relates to the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. | DFT (e.g., B3LYP/6-31G*) |

| Electron Affinity | The energy released when an electron is added; a higher value indicates a better electron acceptor. | DFT, Ab initio |

| Ionization Potential | The energy required to remove an electron; a lower value indicates a better electron donor. | DFT, Ab initio |

| Mulliken Atomic Charges | Provides insight into the distribution of electron density and identifies potential sites for nucleophilic or electrophilic attack. | DFT, Ab initio |

This table presents a conceptual framework for the computational analysis of this compound's electronic structure and reactivity. The specific values for these parameters would be obtained from dedicated quantum chemical calculations.

Modeling of Reaction Mechanisms and Transition State Analysis

Computational modeling is an indispensable tool for elucidating the detailed step-by-step pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. Transition state theory is a cornerstone of these investigations, providing a framework for understanding reaction rates by examining the properties of the activated complex at the saddle point of the potential energy surface.

For reactions where this compound participates, such as in Diels-Alder or ene reactions, computational methods can distinguish between different possible mechanisms, for instance, a concerted versus a stepwise pathway. The geometries of the transition states are located, and their energies are calculated to determine the activation energy barrier for the reaction. A lower activation energy corresponds to a faster reaction rate.

The process of transition state analysis involves several key computational steps:

Locating Stationary Points: Optimization algorithms are used to find the minimum energy structures of reactants, products, and any intermediates.

Transition State Searching: Specialized algorithms are employed to locate the saddle point on the potential energy surface that connects reactants and products. This structure represents the transition state.

Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies. A transition state is uniquely identified by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the minimum energy path from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species.

| Reaction Type | Key Mechanistic Question | Computational Insights |

| Diels-Alder Reaction | Concerted or stepwise mechanism? Synchronicity of bond formation? | Calculation of transition state geometry and energy to determine the concerted nature and the degree of synchronicity. |

| Ene Reaction | Concerted or stepwise (via a diradical or zwitterionic intermediate)? | Analysis of the potential energy surface for intermediates and the nature of the transition state. |

| Nucleophilic Addition | Identification of the rate-determining step. | Calculation of the energy barriers for each step in the proposed mechanism. |

This interactive table outlines the application of computational modeling to understand the reaction mechanisms of this compound.

Prediction of this compound Reactivity and Selectivity in Organic Reactions

A significant goal of computational chemistry is to predict the outcome of a chemical reaction, including its feasibility, rate, and selectivity (regio-, chemo-, and stereoselectivity), without the need for extensive experimental work. For this compound, theoretical models can be constructed to anticipate its behavior in various organic transformations.

The prediction of reactivity often relies on the calculation of activation energies, as discussed in the previous section. By comparing the activation energies for different potential reaction pathways, one can predict which reaction is more likely to occur.

Selectivity in a chemical reaction is determined by the relative energies of the competing transition states. For example, in a Diels-Alder reaction involving an unsymmetrical diene, this compound can potentially yield different regioisomers. Computational modeling can predict the favored product by calculating the activation energies for the transition states leading to each regioisomer. The pathway with the lower activation energy will be the kinetically favored one.

Similarly, stereoselectivity can be predicted by comparing the energies of diastereomeric transition states. The difference in the Gibbs free energy of activation between two competing transition states is directly related to the ratio of the products formed.

| Selectivity Type | Determining Factor | Computational Approach |

| Regioselectivity | Relative energies of regioisomeric transition states. | Locate and calculate the energies of all possible regioisomeric transition states. The product distribution is predicted based on the Boltzmann distribution of these energies. |

| Stereoselectivity | Relative energies of diastereomeric transition states. | Locate and calculate the energies of all possible diastereomeric transition states. The stereochemical outcome is predicted from the energy differences. |

| Chemoselectivity | Relative activation barriers of competing reaction pathways. | Calculate the activation energies for the reaction at different functional groups within the substrate. The site with the lower barrier is predicted to be more reactive. |

This table summarizes the computational approaches to predicting the reactivity and selectivity of this compound in organic reactions.

Conformational Analysis and Geometric Isomerism (e.g., Z-configuration, s-cis conformation)

The three-dimensional structure of this compound, including its various conformations and geometric isomers, plays a crucial role in its reactivity. Computational methods are extensively used to explore the conformational landscape and determine the relative stabilities of different isomers.

Geometric Isomerism: The N=N double bond in this compound gives rise to geometric isomerism, with the possibility of (E)- and (Z)-configurations. The (E)-isomer, with the two carboxylic acid groups on opposite sides of the double bond, is generally expected to be the more stable isomer due to reduced steric hindrance. Computational studies on the related azobenzene-4,4'-dicarboxylic acid have shown that the trans (E) isomer has a dipole moment of 0 D, while the cis (Z) isomer has a significantly higher dipole moment of 3.2 D, which can influence its interactions and properties mdpi.com.

Conformational Analysis: Rotation around the single bonds in this compound leads to different conformations. Of particular importance is the rotation around the N-C bonds, which gives rise to s-cis and s-trans conformers, referring to the relative orientation of the N=N double bond and the C=O double bond. The s-trans conformation is generally lower in energy due to reduced steric repulsion masterorganicchemistry.com. For dienes, the s-cis conformation is a prerequisite for participation in Diels-Alder reactions, and while this compound is a dienophile, the conformation of its carboxylic acid groups can still influence its reactivity and interactions in the transition state.

Furthermore, rotation around the C-O single bond of the carboxylic acid group can lead to syn and anti conformations. In dicarboxylic acids like succinic acid, computational studies have revealed a preference for a gauche conformation of the carbon backbone, which is a deviation from simple steric arguments and is influenced by other electronic and hyperconjugative effects nih.gov.

| Isomer/Conformer | Description | Expected Relative Stability | Computational Data of Interest |

| (E)-Diazenedicarboxylic acid | Carboxylic acid groups are on opposite sides of the N=N bond. | More stable | Optimized geometry (bond lengths, angles), dipole moment, relative energy. |

| (Z)-Diazenedicarboxylic acid | Carboxylic acid groups are on the same side of the N=N bond. | Less stable | Optimized geometry, dipole moment, relative energy, energy barrier for isomerization. |

| s-trans Conformer | N=N and C=O bonds are anti-periplanar. | More stable | Dihedral angle, relative energy. |

| s-cis Conformer | N=N and C=O bonds are syn-periplanar. | Less stable | Dihedral angle, relative energy, energy barrier for rotation. |

This interactive table details the different isomers and conformers of this compound and the types of data obtained from computational analysis.

Advanced Spectroscopic and Analytical Research Techniques for Diazenedicarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of diazenedicarboxylic acid and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: In derivatives of this compound, such as esters (e.g., diethyl azodicarboxylate), the protons on the alkyl chains are readily identified. The chemical shifts of these protons are influenced by the electronegativity of the adjacent oxygen and the azo group. For instance, the methylene (-CH₂-) protons in diethyl azodicarboxylate typically appear as a quartet, while the methyl (-CH₃) protons appear as a triplet, consistent with standard spin-spin coupling rules.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Key signals include those for the carbonyl carbons (C=O) and the carbons of the alkyl groups in its esters. The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing in the downfield region of the spectrum (around 165-190 ppm) due to the deshielding effect of the double-bonded oxygen.

Dynamic NMR (DNMR): DNMR techniques can be employed to study the dynamic processes within the molecule, such as restricted rotation around single bonds. By acquiring spectra at various temperatures, it is possible to determine the energy barriers for conformational changes. nih.gov While specific DNMR studies on the parent acid are not common, the principles can be applied to understand the rotational dynamics around the C-N and N-N bonds. nih.gov

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Multiplicity (for Esters) |

| ¹H | -O-CH₂-R | ~4.2 | Quartet |

| ¹H | -CH₃ | ~1.3 | Triplet |

| ¹³C | -C =O | 165 - 190 | Singlet |

| ¹³C | -O-C H₂-R | ~60 | Singlet |

| ¹³C | -C H₃ | ~14 | Singlet |

Note: The table presents typical chemical shift values for ester derivatives of this compound, such as diethyl azodicarboxylate, as the parent acid is unstable.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Functional Group Analysis

IR and UV-Vis spectroscopy are used to identify key functional groups and investigate the electronic properties of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to its functional groups. The most prominent peak is the C=O stretching vibration, which is characteristic of carbonyl compounds. libretexts.orgopenstax.org The N=N (azo) stretching vibration is typically weaker and can sometimes be difficult to identify. The broad O-H stretch from the carboxylic acid groups is also a key feature.

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Strong, Broad |

| C=O (Carboxyl) | Stretching | 1780 - 1670 | Strong, Sharp |

| N=N (Azo) | Stretching | ~1550 | Weak to Medium |

| C-O | Stretching | 1300 - 1200 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound reveals information about its electronic transitions. shu.ac.uk The molecule contains both π electrons (in the C=O and N=N bonds) and non-bonding (n) electrons (on the oxygen and nitrogen atoms). The absorption of UV or visible light promotes these electrons from their ground state to higher energy orbitals. libretexts.org

The two primary electronic transitions observed for chromophores like those in this compound are:

n → π* transitions: These involve the excitation of a non-bonding electron to an anti-bonding π* orbital. They are typically of lower energy (occur at longer wavelengths) and have low intensity. pharmatutor.org For the azo group, this transition is responsible for the characteristic color of many azo compounds.

π → π* transitions: This transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. This transition is higher in energy (occurs at shorter wavelengths) and has a high intensity. pharmatutor.orgyoutube.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns. researchgate.net In the mass spectrum of dicarboxylic acids, the molecular ion peak (M+) may be weak or absent. libretexts.org

The fragmentation of dicarboxylic acids typically proceeds through several characteristic pathways:

Loss of a hydroxyl radical (-OH): This results in a prominent peak at [M-17]. libretexts.org

Loss of a carboxyl group (-COOH): This gives a significant peak at [M-45]. libretexts.org

Decarboxylation: The loss of carbon dioxide (CO₂) can occur, leading to a fragment at [M-44].

Cleavage of the N=N bond: This would lead to fragments corresponding to the carboxyl radicals or related ions.

The analysis of these fragment ions allows for the reconstruction of the original molecular structure and confirmation of its identity. nih.gov Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing even more detailed structural information. nih.govnih.gov

Differential Scanning Calorimetry (DSC) for Reaction Thermokinetics and Thermal Behavior Studies

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. netzsch.comnih.gov It is particularly useful for studying the thermal stability and decomposition kinetics of energetic materials like azodicarboxylates. at.uaresearchgate.net

DSC analysis of azodicarboxylates reveals a significant exothermic decomposition. The onset temperature of this exotherm is a critical indicator of the compound's thermal stability. at.ua Studies on derivatives like diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) show that the onset temperature and the heat of decomposition (ΔHd) are dependent on the heating rate. researchgate.netat.ua A lower onset temperature generally indicates lower thermal stability. at.ua The heat of decomposition is a measure of the energy released during the breakdown of the molecule. at.uaresearchgate.net

The data below, from studies on related azodicarboxylates, illustrates typical findings from DSC analysis.

| Compound | Heating Rate (K/min) | Onset Temperature (°C) | Heat of Decomposition (J/g) |

| Diethyl Azodicarboxylate (DEAD) | 5 | ~120 | -1466 |

| Diisopropyl Azodicarboxylate (DIAD) | 5 | ~130 | -778 |

| Di-tert-butyl Azodicarboxylate | 5 | ~115 | -945 |

Data compiled from multiple sources for illustrative purposes. researchgate.netat.uaresearchgate.net

These thermokinetic parameters are crucial for assessing the thermal hazards and ensuring the safe handling and storage of these compounds. researchgate.net

Chromatographic Methods for Purification and Analysis of Reaction Mixtures (e.g., TLC, Column Chromatography)

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its derivatives from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. nih.govnih.gov For dicarboxylic acids, a polar stationary phase like silica gel is typically used. The mobile phase is a mixture of solvents, often containing a small amount of an acidic component (like acetic acid) to suppress the ionization of the carboxyl groups and reduce streaking. nih.gov The separated spots on the TLC plate can be visualized using UV light or by staining with a suitable reagent. researchgate.net

Column Chromatography: Column chromatography is the standard method for purifying organic compounds on a larger scale. orgsyn.org A glass column is packed with a stationary phase (e.g., silica gel), and the crude reaction mixture is loaded onto the top. A solvent or solvent mixture (eluent), often determined by prior TLC analysis, is passed through the column. orgsyn.org Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, allowing for their separation and collection as purified fractions. For separating dicarboxylic acids, ion-exchange chromatography can also be an effective technique. nih.gov

Targeted Research Applications in Chemical Biology and Mechanistic Probing

Use of Diazenedicarboxylic Acid as a Chemical Probe for Thiol Oxidation in Proteins and Biological Systems

This compound derivatives are widely utilized as chemical probes to induce and study the oxidation of thiol groups within proteins and other biological molecules. The thiol side chain of cysteine residues is crucial for the structure, function, and regulation of many proteins. Its oxidation to form disulfide bonds is a key post-translational modification involved in numerous cellular processes.

The primary mechanism of action for these probes involves the reaction of the diazene (B1210634) (N=N) double bond with two thiol groups (R-SH), resulting in the formation of a disulfide bond (R-S-S-R) and the corresponding hydrazide derivative. A well-known example of such a probe is diamide (B1670390) (this compound bis(N,N-dimethylamide)).

The reaction proceeds in a two-stage mechanism. First, a reactive thiol adds to the diazene double bond to form a transient intermediate. This intermediate then reacts with a second thiol to produce the final disulfide product. This reactivity allows researchers to specifically target and oxidize accessible cysteine residues, thereby mimicking oxidative stress conditions or studying the role of specific disulfide bonds in protein function.

One of the seminal applications of these probes was the study of the tripeptide thiol, glutathione (B108866) (GSH), a critical antioxidant in cells. The reaction of this compound derivatives with GSH leads to the formation of glutathione disulfide (GSSG), providing a method to perturb the cellular redox state and investigate the downstream consequences. This has been instrumental in understanding how cells respond to oxidative challenges.

The table below summarizes key this compound derivatives used as thiol-oxidizing probes and their primary applications in biological research.

| Derivative Name | Common Abbreviation | Structure | Key Research Application |

| Diethyl azodicarboxylate | DEAD | CH₃CH₂OOC-N=N-COOCH₂CH₃ | General thiol oxidation to disulfides in organic synthesis and biological studies. udayton.eduresearchgate.netrsc.org |

| This compound bis(N,N-dimethylamide) | Diamide | (CH₃)₂NCO-N=N-CON(CH₃)₂ | Inducing oxidative stress; studying protein CoAlation and redox regulation of transcription factors. pnas.org |

| Methyl phenyldiazenecarboxylate | N/A | C₆H₅-N=N-COOCH₃ | Early studies of thiol oxidation within red blood cells, particularly with glutathione. |

Investigation of Enzyme Activity Modulation and Biochemical Pathway Elucidation using this compound Derivatives

By selectively oxidizing critical cysteine residues, this compound derivatives serve as powerful tools to modulate the activity of enzymes and elucidate complex biochemical pathways. The formation of a disulfide bond can induce conformational changes in an enzyme, leading to either activation or inhibition of its catalytic function. This "on/off" switching of enzyme activity provides a direct method to probe the role of that enzyme in a cellular process.

A prominent example is the use of diamide to study the regulation of transcription factors. In Staphylococcus aureus, the transcription factor AgrA, which is involved in quorum-sensing, was found to be modified by Coenzyme A (CoA) through a disulfide linkage (a process called CoAlation) upon treatment with diamide. pnas.org This modification alters the activity of AgrA, demonstrating a direct link between oxidative stress and the regulation of bacterial communication pathways. By observing which proteins are modified and how their function changes in response to diamide-induced oxidation, researchers can map out signaling cascades and regulatory networks. pnas.org

The ability to perturb a specific node in a biochemical pathway—such as a key metabolic enzyme or a regulatory protein—and observe the system-wide consequences is a cornerstone of pathway elucidation. nih.govnih.govchemrxiv.org For instance, if the inhibition of a specific enzyme by a this compound derivative leads to the accumulation of a particular metabolite, it provides strong evidence for the enzyme's position and function within that metabolic pathway.

The following table presents examples of how these compounds have been used to investigate biological pathways.

| Probe | Biological System | Pathway/Process Investigated | Finding |

| Diamide | Staphylococcus aureus | Quorum-sensing and Oxidative Stress Response | Induced CoAlation of the AgrA transcription factor, modulating its regulatory function. pnas.org |

| Diamide | General Cellular Systems | Global Protein Modification | Used to induce widespread, reversible disulfide bond formation, allowing for the identification of redox-sensitive proteins. pnas.org |

| Diethyl azodicarboxylate (DEAD) | In vitro enzymatic assays | General Enzyme Function | Used as a general oxidant to probe the importance of cysteine residues for the catalytic activity of various enzymes. udayton.edursc.org |

Design and Application of Photo-Switchable Systems Incorporating this compound for Research Tools

The core N=N double bond of azo compounds, including derivatives of this compound, can be isomerized between a stable trans configuration and a metastable cis configuration using light. This photo-isomerization leads to a significant change in the molecule's geometry and physical properties, a feature that has been widely exploited to create photo-switchable research tools. While much of the research in this area has focused on azobenzene (B91143) derivatives, such as azobenzene-4,4′-dicarboxylic acid, the principles are applicable to the broader class of azo-dicarboxylic acids. udayton.edunih.gov

These molecular photoswitches can be incorporated into peptides, proteins, or other biomolecules to enable optical control over their function. nih.govnih.gov The change in shape from the linear trans isomer to the bent cis isomer upon UV light irradiation can, for example, alter the binding affinity of a ligand to its receptor, change the secondary structure of a peptide, or modulate the activity of an enzyme. nih.gov The process is often reversible, with visible light or thermal relaxation returning the switch to its trans state. nih.gov

This technology provides researchers with unparalleled spatiotemporal control over biological processes. A specific protein in a specific location within a cell can be turned on or off simply by shining light of a particular wavelength. This has been used to control ion channels, regulate enzyme activity, and trigger cellular signaling events with high precision.

The table below highlights the characteristics and applications of photo-switchable systems based on the azo-dicarboxylic acid scaffold.

| System Component | Isomerization Trigger | Reversion Trigger | Example Application in Research Tools |

| Azobenzene-4,4′-dicarboxylic acid | UV light (~365 nm) | Visible light or thermal relaxation | Formation of photoresponsive hydrogels and materials where light can control physical properties. researchgate.netnih.gov |

| Azobenzene-based amino acids | UV or visible light | Visible light or thermal relaxation | Site-specific incorporation into peptides or proteins to create light-controllable enzymes or ligands. nih.gov |

| Azobenzene-containing polymers | UV light | Thermal relaxation | Development of photo-switchable adhesives where bonding and debonding are controlled by light. mdpi.com |

Future Directions and Emerging Research Frontiers in Diazenedicarboxylic Acid Chemistry

Development of Novel Diazenedicarboxylic Acid Derivatives with Tuned Reactivity and Selectivity

A primary focus of future research lies in the rational design and synthesis of novel this compound derivatives with precisely controlled reactivity and selectivity. By strategically modifying the ester or amide functionalities, chemists can fine-tune the electronic and steric properties of the diazenedicarboxylate system, thereby unlocking new modes of chemical reactivity.

Future research will likely concentrate on several key areas:

Chiral Azodicarboxylates: The development of novel chiral diazenedicarboxylate derivatives is a significant area of interest. These reagents are instrumental in asymmetric synthesis, enabling the enantioselective amination of carbonyl compounds and other prochiral substrates. Future work will aim to create more efficient and highly selective chiral auxiliaries and catalysts based on the diazenedicarboxylate scaffold.

Functionalized Derivatives for Multi-component Reactions: There is a growing interest in designing diazenedicarboxylate derivatives bearing additional functional groups. These "multi-functional" reagents can participate in complex cascade or multi-component reactions, allowing for the rapid construction of molecular complexity from simple starting materials. For instance, derivatives containing pendant catalytic groups or reactive sites for secondary transformations are being explored.

Photoresponsive Azodicarboxylates: Capitalizing on the inherent photoisomeric properties of the azobenzene (B91143) core, researchers are developing novel photoresponsive this compound derivatives. nih.gov These molecules can act as molecular switches in materials science and biology, with their reactivity and binding properties being controlled by light. nih.gov

Novel Reaction Discovery: The unique electronic nature of dialkyl azodicarboxylates continues to be exploited in the discovery of new chemical transformations. acs.orgnih.govresearchgate.net Research is ongoing to uncover novel cycloaddition reactions, rearrangements, and C-H functionalization reactions mediated by these reagents. rsc.orgresearchgate.netresearchgate.netresearchgate.netnih.gov The ability of azodicarboxylates to act as versatile electrophiles and oxidants provides a rich platform for methodological innovation. researchgate.netrsc.orgresearchgate.net

The table below summarizes some examples of how modifying diazenedicarboxylate derivatives can tune their reactivity.

| Derivative Type | Modification | Effect on Reactivity/Selectivity | Potential Application |

| Chiral Azodicarboxylates | Introduction of a chiral auxiliary on the ester/amide group. | Enables enantioselective reactions. | Asymmetric amination of carbonyls. |

| Functionalized Derivatives | Incorporation of additional reactive sites. | Facilitates multi-component and cascade reactions. | Rapid synthesis of complex heterocyclic molecules. |

| Photoresponsive Azodicarboxylates | Azobenzene core with specific substituents. | Light-controlled switching between cis and trans isomers, altering reactivity. | Development of smart materials and photopharmacology. |

Catalytic Approaches and Sustainable Green Chemistry Methodologies in this compound Synthesis and Application

In line with the broader goals of sustainable chemistry, a significant research frontier is the development of greener and more efficient methods for the synthesis and application of this compound and its derivatives. wjpmr.comjddhs.com This involves a shift away from stoichiometric reagents and harsh reaction conditions towards catalytic and environmentally benign alternatives.

Key emerging trends in this area include:

Biocatalysis: The use of enzymes to catalyze reactions involving diazenedicarboxylates is a rapidly growing field. nih.govmdpi.comnih.govdigitellinc.com Biocatalysts offer unparalleled selectivity (chemo-, regio-, and enantioselectivity) under mild, aqueous conditions, significantly reducing the environmental impact of chemical processes. nih.govmdpi.comnih.gov Future research will focus on discovering and engineering enzymes for novel transformations, such as the asymmetric synthesis of complex chiral amines using azodicarboxylate reagents.

Heterogeneous Catalysis: The development of solid-supported catalysts for the synthesis of diazenedicarboxylates and for their subsequent reactions is a key goal. Heterogeneous catalysts can be easily separated from the reaction mixture and recycled, minimizing waste and improving process economics.

Renewable Feedstocks and Solvents: Efforts are being made to develop synthetic routes to this compound from renewable starting materials. google.com Additionally, the replacement of traditional volatile organic solvents with greener alternatives, such as water, ionic liquids, or supercritical fluids, is a major focus. rsc.org

Atom Economy: Researchers are designing new reactions that maximize the incorporation of all atoms from the starting materials into the final product. This includes the development of catalytic cycles that avoid the use of stoichiometric activating agents and the generation of wasteful byproducts. sciepub.comunibo.itunibo.it

The following table highlights some green chemistry approaches being applied to this compound chemistry.

| Green Chemistry Approach | Description | Benefit |

| Biocatalysis | Use of enzymes as catalysts. | High selectivity, mild reaction conditions, reduced waste. |

| Heterogeneous Catalysis | Catalysts are in a different phase from the reactants. | Easy separation and recycling of the catalyst. |

| Renewable Feedstocks | Synthesis from biomass-derived starting materials. | Reduced reliance on fossil fuels. |

| Atom-Economical Reactions | Maximizing the incorporation of reactant atoms into the product. | Minimization of waste. |

Integration of this compound Chemistry with Flow Chemistry and Automated Synthesis Techniques

The integration of modern automation and flow chemistry technologies is set to revolutionize the synthesis and application of this compound derivatives. These technologies offer significant advantages in terms of safety, efficiency, scalability, and the ability to explore large chemical spaces rapidly.

Continuous Flow Synthesis: Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, is particularly well-suited for reactions involving highly reactive or hazardous reagents like some azodicarboxylates. researchgate.netdurham.ac.uk The small reactor volumes and excellent heat transfer in flow systems allow for better control over reaction parameters, leading to improved yields and safety. durham.ac.ukorganic-chemistry.orgrsc.org This technology is being explored for the scalable and safe production of this compound esters and their use in subsequent transformations. researchgate.net

Automated Synthesis Platforms: Automated synthesis platforms, including robotic systems and cartridge-based synthesizers, are being developed to accelerate the discovery of new diazenedicarboxylate derivatives and the optimization of reaction conditions. youtube.comsynplechem.com These systems can perform a large number of experiments in parallel, with precise control over reagent addition and reaction parameters. This high-throughput approach is invaluable for screening catalyst libraries, exploring reaction scopes, and generating compound libraries for drug discovery. synplechem.com

Real-time Reaction Monitoring: The integration of in-line analytical techniques (e.g., IR, NMR, and mass spectrometry) into flow and automated systems allows for real-time monitoring of reaction progress. This data can be used to rapidly optimize reaction conditions and to gain a deeper understanding of reaction mechanisms.

Interdisciplinary Research Directions (e.g., this compound as building blocks for novel polymeric materials and scaffolds)

The unique structural and electronic properties of this compound are making it an attractive building block in various interdisciplinary fields, most notably in materials science and polymer chemistry.

Novel Polymers: The rigid, planar structure of the diazenedicarboxylate core can be incorporated into polymer backbones to create materials with enhanced thermal and mechanical properties. rsc.orglibretexts.org The photoresponsive nature of the azobenzene unit is of particular interest for the development of "smart" polymers that can change their shape or properties in response to light. nih.gov These materials have potential applications in areas such as data storage, responsive coatings, and soft robotics.

Crosslinking Agents: this compound and its derivatives can be used as crosslinking agents to create novel polymer networks, including hydrogels. researchgate.netresearchgate.net The reactivity of the N=N double bond and the dicarboxylate functionalities allows for the formation of covalent crosslinks between polymer chains. For instance, diisopropyl azodicarboxylate (DIAD) has been used in Mitsunobu polymerization to form crosslinked networks. nih.gov By tuning the structure of the diazenedicarboxylate crosslinker, the mechanical properties and responsiveness of the resulting materials can be precisely controlled. nih.gov

Bioconjugation and Medicinal Chemistry: The reactivity of azodicarboxylates towards nucleophiles makes them useful reagents for bioconjugation, allowing for the labeling and modification of biomolecules. Furthermore, the diazenedicarboxylate scaffold itself is being explored as a core structure in the design of new therapeutic agents.

Sustainable Materials: Dicarboxylic acids, in general, are key monomers for the synthesis of biodegradable polymers like polyesters and polyamides. mdpi.commdpi.com There is growing interest in using bio-based dicarboxylic acids to produce sustainable plastics. nih.gov Future research may focus on developing synthetic routes to this compound from renewable resources to create novel, sustainable polymeric materials.

Q & A

Q. What is the role of diazenedicarboxylic acid derivatives in Mitsunobu reactions, and how should reaction conditions be optimized?

this compound derivatives, such as diethyl azodicarboxylate (DEAD) and bis(1-methylethyl) ester (DIAD), are critical in Mitsunobu reactions for transferring stereochemistry during alcohol oxidation or substitution. To optimize yields:

Q. What safety protocols are essential when handling this compound derivatives?

Due to their explosive potential and toxicity:

Q. Which analytical methods are suitable for quantifying this compound interactions with biological thiols like glutathione (GSH)?

Square-wave voltammetry is effective for tracking GSH depletion in redox studies. Key steps include:

- Preparing a phosphate buffer (pH 7.4) to mimic physiological conditions.

- Calibrating electrodes with standard GSH solutions.

- Validating results via UV-Vis spectroscopy or LC-MS to confirm adduct formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s radiosensitization mechanisms across cell lines?

Discrepancies in mechanisms (e.g., redox modulation vs. DNA damage) require:

- Comparative assays : Measure intracellular GSH/GSSG ratios (via Ellman’s reagent) and γ-H2AX foci (for DNA breaks) in parallel.

- Cell-type controls : Use Chinese hamster ovary (CHO) and human carcinoma lines to assess tissue-specific responses.

- Dose-response studies : Vary concentrations (0.1–10 mM) to identify threshold effects .

Q. What strategies improve the regioselectivity of this compound in arylboronic acid coupling reactions?

To enhance selectivity in synthesizing aryl-substituted hydrazines:

Q. How does this compound affect fungal redox homeostasis, and what experimental models are appropriate?

In Cryptococcus neoformans, diamide (a dimethylamide analog) disrupts redox balance by oxidizing GSH. Methodological approaches include:

- Stress sensitivity assays : Spot mutant strains on YPD agar with 1–5 mM diamide and compare growth to wild-type.

- Transcriptomic profiling : Use RNA-seq to identify upregulated oxidative stress genes (e.g., GPX1, SOD2).

- Metabolomic validation : Quantify NADPH/NADP+ ratios via enzymatic cycling assays .

Q. What structural modifications of this compound enhance its stability in aqueous media?

Replace labile ester groups (e.g., diethyl) with hydrophobic substituents (e.g., piperidide, tridecafluorononyl) to reduce hydrolysis.

Q. How can researchers validate this compound’s role in sulfinic acid oxidative addition reactions?

Mechanistic studies should:

- Use zinc arenesulfinates to enhance electrophilicity at the sulfur center.

- Characterize intermediates via in situ IR spectroscopy (C=O and S=O stretches).

- Compare reaction rates in aprotic (e.g., DCM) vs. polar solvents (e.g., DMSO) to assess solvent effects .

Data Analysis and Interpretation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.